Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt

water solubility formulation compatibility aqueous photoresist

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt (CAS 2718-90-3), universally abbreviated as DAS, is the disodium salt of 4,4′-diazidostilbene-2,2′-disulfonic acid. It is commercially supplied predominantly as the tetrahydrate (C14H8N6Na2O6S2·4H2O, MW 538.42 g/mol).

Molecular Formula C14H8N6Na2O6S2
Molecular Weight 466.4 g/mol
Cat. No. B15382321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt
Molecular FormulaC14H8N6Na2O6S2
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=[N+]=[N-])S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C14H10N6O6S2.2Na/c15-19-17-11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(18-20-16)8-14(10)28(24,25)26;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b2-1+;;
InChIKeyHYYYTIDWAIQGHI-SEPHDYHBSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, Disodium Salt (DAS): Procurement-Ready Identity, Physicochemical Baseline, and Primary Application Domains


Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, disodium salt (CAS 2718-90-3), universally abbreviated as DAS, is the disodium salt of 4,4′-diazidostilbene-2,2′-disulfonic acid. It is commercially supplied predominantly as the tetrahydrate (C14H8N6Na2O6S2·4H2O, MW 538.42 g/mol) . The molecule carries two photoreactive aromatic azide groups and two sulfonate solubilizing groups on a trans-stilbene scaffold. DAS is a water-soluble, UV-sensitive bis-azide crosslinker with a λmax of 335 nm (photosensitive range 250–450 nm) [1]. Its primary established applications include: (i) photoactivator in PVP-based negative-tone photoresists for CRT black-matrix fabrication [2]; (ii) photo-crosslinker for enzyme immobilization on fibroin membranes [3]; (iii) post-infiltration crosslinker for stabilizing layer-by-layer polyelectrolyte multilayers [4]; and (iv) non-chromium sensitizer replacement in carbon and gum printing processes . The compound is photosensitive, hygroscopic, and must be stored protected from light and moisture at +4°C for long-term stability .

Procurement Risk Advisory: Why Benzenesulfonic Acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, Disodium Salt Cannot Be Interchanged with In-Class Bis-Azides or Conventional Crosslinkers


Although several bis-azide compounds share the generic photoreactive nitrene-generation mechanism, the specific molecular architecture of DAS confers three interdependent properties that cannot be simultaneously replicated by any single commercial alternative: (i) the trans-stilbene core provides a rigid, conjugated spacer that yields mechanically distinct crosslinked networks with higher elastic moduli and lower swelling compared with flexible alkyl diazides [1]; (ii) the two sulfonate groups confer full water solubility across a broad pH range (2% aqueous solution pH ~10), whereas non-sulfonated stilbene bis-azides such as p,p′-diazidostilbene (CAS 10193-62-1) are highly hydrophobic (XLogP3 = 6.1) and require organic co-solvents [2]; (iii) the absorption maximum at 335 nm positions DAS optimally for Hg-arc lamp (i-line) photocuring workflows, while shorter-wavelength analogs (DABP λmax 264 nm, DABPE λmax 258 nm) require specialized deep-UV optics that are incompatible with standard photoresist processing equipment [3]. Additionally, DAS provides a chromium-free, REACH-compliant alternative to dichromate sensitizers that are subject to regulatory phase-out in the EU since 2017 . Simple replacement by glutaraldehyde, while effective for crosslinking, introduces well-documented cytotoxicity and loses the spatial–temporal control afforded by UV-triggered photo-patterning [4]. These compound-specific performance attributes mean that procurement decisions based solely on the 'bis-azide' functional class descriptor carry a high probability of application failure.

Quantitative Differentiation Evidence: Benzenesulfonic Acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, Disodium Salt vs. Closest Analogs, Alternatives, and In-Class Candidates


Aqueous Solubility: DAS Disodium Salt vs. Non-Sulfonated p,p′-Diazidostilbene

The disodium sulfonate salt form of DAS is freely soluble in water across a wide pH range, making it directly compatible with aqueous polymer formulations [1]. In contrast, p,p′-diazidostilbene (CAS 10193-62-1), which lacks sulfonate groups, has a computed XLogP3 of 6.1—indicating strong hydrophobicity—and requires organic co-solvents such as DMSO for dissolution, precluding its use in entirely aqueous photoresist or biomaterial workflows [2]. This difference is structurally deterministic: the two sodium sulfonate moieties on DAS provide permanent negative charges that drive hydration, whereas the non-sulfonated analog has no ionizable groups.

water solubility formulation compatibility aqueous photoresist

Hydrogel Mechanical Properties: Rigid DAS vs. Flexible Alkyl Diazide (1,8-Diazidooctane)

In copper-catalyzed alkyne-azide cycloaddition (CuAAC) hydrogel formation with alkyne-functionalized gelatin, DAS—acting as a rigid aromatic crosslinker—produced hydrogels with Young's moduli (E) spanning 50–390 kPa and equilibrium swelling degrees (Q) of 150–250 vol.%. Under identical reaction conditions, the flexible alkyl diazide 1,8-diazidooctane yielded hydrogels with E = 125–280 kPa and significantly higher swelling (Q = 225–470 vol.%). Storage moduli (G′) for DAS-crosslinked gels could be varied over two orders of magnitude (100–20,000 Pa) by adjusting the diazide-to-gelatin ratio [1]. The higher maximum modulus (390 kPa vs. 280 kPa) and the markedly lower swelling (150–250 vol.% vs. 225–470 vol.%) demonstrate that the stilbene core of DAS imposes greater network rigidity, reduced mesh size, and better dimensional stability compared with flexible-chain crosslinkers.

hydrogel mechanics crosslinker rigidity tissue engineering scaffold

Biocompatibility and Cell Proliferation: DAS vs. Glutaraldehyde as Polyelectrolyte Multilayer Crosslinker

Wang et al. (2017) incorporated DAS into poly(allylamine hydrochloride)/catalase layer-by-layer multilayered films and compared crosslinking outcomes with glutaraldehyde (GA), the most widely used covalent crosslinker for biological tissues. DAS achieved film stabilization comparable to GA, yet the DAS-crosslinked films demonstrated superior biocompatibility with a positive effect on cell proliferation, whereas GA-crosslinked materials are well-documented to release unreacted aldehyde, causing cytotoxic reactions [1]. In a separate study on amniotic membranes, DAS-crosslinked samples showed higher growth factor concentrations and better biocompatibility compared with GA-crosslinked controls, while maintaining equivalent tensile strength enhancement [2]. The photocontrolled nature of DAS crosslinking further allows spatial patterning that is impossible with bath-applied glutaraldehyde.

biocompatibility cytotoxicity polyelectrolyte multilayer cell proliferation

Photosensitivity Wavelength and Photoresist Resolution: DAS vs. Shorter-Wavelength Bis-Azide Photoactivators

DAS has a maximum absorbance (λmax) at 335 nm, matched to the i-line emission of high-pressure mercury arc lamps used in industrial CRT black-matrix photolithography [1][2]. Two synthesized shorter-wavelength analogs—4,4′-diazido-2,2′-biphenyl disodium disulfonate (DABP, λmax 264 nm) and 4,4′-diazido-2,2′-biphenylethane disodium disulfonate (DABPE, λmax 258 nm)—were developed to improve resolution via reduced diffraction [1]. However, DABP and DABPE required photoactivator concentrations >20% of the PVP polymer concentration for adequate imaging (vs. typical DAS loadings of 5–10%), necessitating specialized deep-UV optics (254 nm handheld lamp at 1.1 mW/cm² or high-pressure Hg lamp at 70 mW/cm²) that are incompatible with standard CRT production lines [1]. DAS thus occupies a unique performance balance: adequate resolution for black-matrix features (~50 μm line/space) using existing manufacturing infrastructure, while avoiding the environmental toxicity of chromium-based resists.

photoresist UV absorption CRT black matrix photoactivator

Regulatory and Toxicity Profile: DAS as Chromium-Free Replacement for Dichromate Sensitizers

Ammonium and potassium dichromates have been the historical standard sensitizers for carbon transfer and gum bichromate printing, as well as PVA-ADC photoresists. However, hexavalent chromium [Cr(VI)] is classified as carcinogenic (IARC Group 1), mutagenic, and toxic to aquatic organisms; since 2017, dichromate supply has been effectively banned in the EU under REACH Annex XVII restrictions [1]. DAS (CAS 2718-90-3) is a functionally equivalent, chromium-free photo-sensitizer: upon UV exposure, both DAS and dichromates render gelatin insoluble through crosslinking, enabling identical carbon print image formation . DAS is classified as a flammable solid (GHS Category 2) with acute oral/dermal/inhalation toxicity (GHS Category 4), which is several orders of magnitude less hazardous than the carcinogenic, reprotoxic, and environmentally persistent dichromate profile . The practical exposure difference is approximately one stop (factor of ~2) slower photospeed for DAS vs. ammonium dichromate on a gram-to-gram sensitizer basis, a trade-off widely accepted for the gain in occupational safety and regulatory compliance [2].

dichromate replacement toxicity REACH compliance carbon printing

Enzyme Immobilization Efficiency: β-Glucosidase on DAS-Crosslinked Fibroin Film

Miyairi et al. (1979) immobilized β-glucosidase (from sweet almond) in a fibroin membrane using DAS as the photo-crosslinker with 20 minutes of UV irradiation. The immobilized enzyme retained approximately 50% of its native catalytic activity, with an apparent Michaelis constant (Km) of 3.1 mM compared with 2.3 mM for the free native enzyme [1]. This modest Km increase (1.35-fold) indicates that the DAS-crosslinked fibroin matrix imposes only limited diffusional restriction or active-site distortion. The rapid 20-minute photocuring protocol avoids thermal denaturation, representing a significant process advantage for heat-labile enzyme immobilization where thermal or prolonged chemical crosslinking methods would degrade activity. While no direct head-to-head data against alternative azide crosslinkers exists in the same fibroin system, the 50% activity retention benchmark serves as a quantitative procurement criterion when evaluating DAS against other photo-crosslinkers for enzyme entrapment applications.

enzyme immobilization fibroin photocrosslinking biosensor

Evidence-Supported Procurement Scenarios for Benzenesulfonic Acid, 2,2'-(1,2-ethenediyl)bis[5-azido-, Disodium Salt


Scenario 1: Chromium-Free CRT Black-Matrix Photoresist Manufacturing

CRT display manufacturers seeking to replace PVA-ADC (ammonium dichromate) photoresists with an environmentally compliant alternative should procure DAS. Its λmax of 335 nm is optimized for existing Hg-arc i-line exposure tools, avoiding the capital expense of deep-UV retrofitting required by DABP (λmax 264 nm) or DABPE (λmax 258 nm) analogs [1]. DAS enables PVP-DAS resist formulations that eliminate Cr(VI) waste streams entirely while maintaining adequate resolution for black-matrix feature sizes (~50 μm pitch) [2]. The commercial availability at ≥98% purity (HPLC) supports consistent batch-to-batch photoresist performance.

Scenario 2: Biocompatible Polyelectrolyte Multilayer Stabilization for Implant Coatings

For biomedical device manufacturers requiring stabilized LbL polyelectrolyte coatings without glutaraldehyde-associated cytotoxicity, DAS provides equivalent crosslinking stabilization with demonstrated positive cell proliferation outcomes [3]. The photo-triggered mechanism enables spatial patterning of crosslink density—a capability absent in bath-applied glutaraldehyde—allowing spatially selective mechanical reinforcement of implant surfaces. DAS is commercially available at ≥99% purity (HPLC) suitable for biomedical GMP-compliant workflows .

Scenario 3: Stiff, Dimensionally Stable Hydrogel Scaffolds for Load-Bearing Tissue Engineering

Tissue engineering groups requiring hydrogels with high elastic moduli (up to 390 kPa) and low swelling (Q ≤ 250 vol.%) should select DAS over flexible alkyl diazides such as 1,8-diazidooctane. Under identical CuAAC click reaction conditions, DAS produces hydrogels with a 39% higher maximum Young's modulus and 47% lower maximum swelling, attributable to the rigid stilbene spacer [4]. This translates to better dimensional fidelity in hydrated implant environments and higher mechanical integrity under physiological loading.

Scenario 4: Rapid Photo-Immobilization of Enzymes on Fibroin Biosensor Membranes

Biosensor developers immobilizing enzymes on fibroin matrices should procure DAS for its established rapid photo-crosslinking protocol (20 min UV irradiation in air), which achieves approximately 50% enzyme activity retention with only a 1.35-fold increase in apparent Km (2.3 → 3.1 mM for β-glucosidase) [5]. This low-temperature, single-step process avoids the thermal denaturation and prolonged incubation associated with glutaraldehyde or EDC/NHS chemistry, preserving heat-labile enzyme function and accelerating manufacturing throughput.

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